![molecular formula C12H12N4S B12531674 Dibenzo[b,d]thiophene-1,2,8,9-tetramine CAS No. 866363-55-5](/img/structure/B12531674.png)
Dibenzo[b,d]thiophene-1,2,8,9-tetramine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo[b,d]thiophene-1,2,8,9-tetramine is an organic compound that belongs to the class of heterocyclic compounds known as dibenzothiophenes. These compounds consist of two benzene rings fused to a thiophene ring. This compound is characterized by the presence of four amine groups attached to the 1, 2, 8, and 9 positions of the dibenzothiophene structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]thiophene-1,2,8,9-tetramine typically involves multi-step organic reactions. One common method involves the nitration of dibenzothiophene to introduce nitro groups, followed by reduction to convert the nitro groups to amine groups. The reaction conditions often include the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo[b,d]thiophene-1,2,8,9-tetramine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Dibenzo[b,d]thiophene-1,2,8,9-tetramine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of dibenzo[b,d]thiophene-1,2,8,9-tetramine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids, potentially altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzothiophene: The parent compound without the amine groups.
Dibenzofuran: Similar structure but with an oxygen atom instead of sulfur.
Anthracene: Similar tricyclic structure but entirely composed of carbon and hydrogen.
Uniqueness
Dibenzo[b,d]thiophene-1,2,8,9-tetramine is unique due to the presence of four amine groups, which significantly enhance its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
866363-55-5 |
|---|---|
Fórmula molecular |
C12H12N4S |
Peso molecular |
244.32 g/mol |
Nombre IUPAC |
dibenzothiophene-1,2,8,9-tetramine |
InChI |
InChI=1S/C12H12N4S/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4H,13-16H2 |
Clave InChI |
YNARDQOXQPNZHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C(S2)C=CC(=C3N)N)C(=C1N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



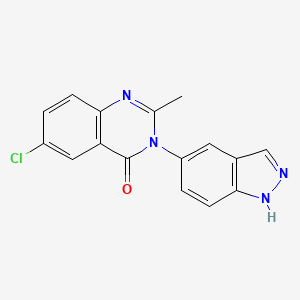

![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
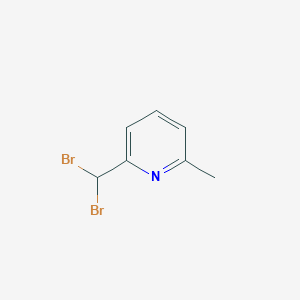
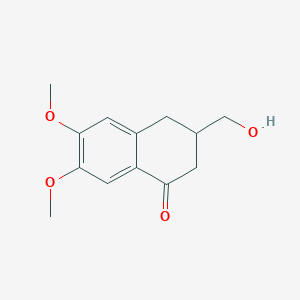
![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
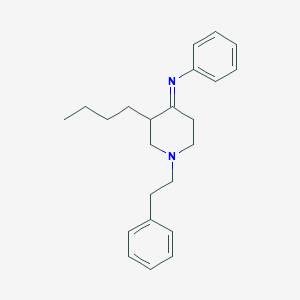
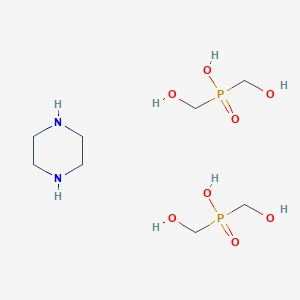



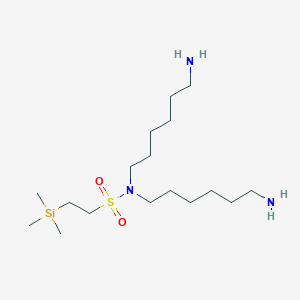
![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
